Camstatin

説明

Camstatin is a selective peptide blocker of calmodulin, an important calcium-binding messenger protein. It is an analog of PEP-19 with enhanced binding to and antagonism of calmodulin. This compound is a functional 25-residue fragment of the IQ motif of PEP-19 that binds to calmodulin and inhibits neuronal nitric oxide synthase .

準備方法

Synthetic Routes and Reaction Conditions

Camstatin can be synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain the final product. The process requires stringent quality control measures to ensure the purity and consistency of the product .

化学反応の分析

Types of Reactions

Camstatin primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid residues.

Common Reagents and Conditions

Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize methionine residues.

Reduction: Reducing agents such as dithiothreitol can be used to reduce disulfide bonds.

Major Products Formed

The major products formed from these reactions include various peptide fragments and modified peptides, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Applications

- Peptide Synthesis : Camstatin serves as a valuable tool in the study of peptide synthesis, particularly in understanding interactions with calmodulin. Its ability to selectively inhibit calmodulin provides insights into peptide design and functionality.

- Calmodulin Interactions : As an analog of PEP-19, this compound enhances our understanding of calmodulin's role in cellular processes. By blocking calmodulin, researchers can investigate the downstream effects on calcium signaling pathways and other calmodulin-mediated processes.

Biological Applications

- Calcium Signaling Modulation : this compound has been explored for its potential to modulate calcium signaling pathways. Research indicates that it affects long-term potentiation (LTP) in neurons by inhibiting calcium extrusion mechanisms. This modulation is crucial for understanding synaptic plasticity and memory formation .

- Neuropharmacology : Given its role in inhibiting neuronal nitric oxide synthase, this compound is being investigated for its therapeutic potential in neurological disorders characterized by dysregulated calcium signaling. This includes conditions such as Alzheimer's disease and other neurodegenerative disorders.

Medical Applications

- Therapeutic Potential : The inhibition of calmodulin by this compound opens avenues for therapeutic interventions in diseases where calmodulin dysregulation is implicated. For instance, its application in treating certain forms of cancer is under investigation, where modulation of calcium signaling may influence tumor progression and response to treatment .

- Research Reagent : In pharmaceutical studies, this compound is utilized as a research reagent to explore drug interactions and mechanisms involving calmodulin. Its specificity makes it a preferred choice for studying calmodulin-related pathways in various biological systems.

Case Study 1: Modulation of Long-Term Potentiation

A study demonstrated that this compound effectively blocked LTP in CA2 neurons by increasing calcium extrusion in CA1 neurons. This finding suggests that manipulating calcium dynamics can restore synaptic plasticity, which has implications for memory-related disorders .

Case Study 2: Potential Cancer Therapeutics

Research has indicated that statins may reduce cancer-specific mortality rates among lung cancer patients. While not directly related to this compound, these findings highlight the importance of calcium signaling in cancer biology, suggesting that compounds like this compound could have synergistic effects when combined with statins or other therapies targeting calcium pathways .

作用機序

Camstatin exerts its effects by binding to calmodulin, thereby inhibiting its interaction with target proteins. This inhibition prevents the activation of downstream signaling pathways that are dependent on calmodulin. The binding of this compound to calmodulin involves specific interactions with the IQ motif of PEP-19, leading to conformational changes that block calmodulin’s activity .

類似化合物との比較

Similar Compounds

PEP-19: The parent compound from which Camstatin is derived.

Neurogranin: Another calmodulin-binding protein with similar functions.

Neuromodulin: A protein that also interacts with calmodulin and modulates calcium signaling.

Uniqueness of this compound

This compound is unique due to its enhanced binding affinity and antagonistic effects on calmodulin compared to its parent compound, PEP-19. This makes it a valuable tool for studying calmodulin interactions and developing potential therapeutic agents targeting calmodulin-related pathways .

生物活性

Camstatin is a biologically active peptide derived from the neuronal protein PEP-19, recognized for its role as a calmodulin antagonist. This compound has garnered attention for its diverse biological activities, particularly in the modulation of calcium signaling pathways and its implications in various physiological and pathological processes.

This compound consists of 25 amino acids and is known to bind with high affinity to both calcium-bound (Ca2+-CaM) and apo-calmodulin (apo-CaM) forms. Its mechanism primarily involves the inhibition of calmodulin's interaction with downstream targets, which is crucial in various cellular processes including muscle contraction, neurotransmitter release, and gene expression.

Key Mechanisms:

- Calmodulin Inhibition : this compound disrupts the binding of calmodulin to its target proteins, thereby modulating calcium-dependent signaling pathways. This was demonstrated through experiments showing that this compound can effectively block calcium uptake in TRPV1-expressing cells, suggesting its potential as an analgesic agent by inhibiting pain pathways associated with capsaicin .

- Phosphorylation Effects : The phosphorylation status of this compound influences its binding affinity to calmodulin. Studies indicate that phosphorylation reduces this compound's ability to bind calmodulin, thereby affecting its inhibitory function on nitric oxide synthase .

Biological Activities

This compound's biological activities extend across several domains:

- Neuroprotection : Research indicates that this compound may protect neurons from excitotoxicity by modulating calcium influx, which is critical in neurodegenerative conditions .

- Pain Modulation : As an anti-calmodulin agent, this compound has been shown to inhibit TRPV1 channels, which are involved in pain sensation. This suggests a potential therapeutic application in pain management .

- Cognitive Function : Studies have reported that this compound can influence long-term potentiation (LTP) in hippocampal neurons, indicating its role in synaptic plasticity and memory formation .

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Implications |

|---|---|---|

| Calmodulin Inhibition | Binds to Ca2+-CaM and apo-CaM | Disruption of calcium signaling |

| Pain Modulation | Blocks TRPV1 channel activity | Potential analgesic effects |

| Neuroprotection | Reduces excitotoxicity | Possible therapeutic use in neurodegeneration |

| Cognitive Enhancement | Affects LTP dynamics | Implications for memory and learning |

Case Studies

- Pain Management : In a study involving TRPV1-expressing neurons, this compound was shown to inhibit capsaicin-induced calcium uptake with an IC50 value of approximately 11 µM. This rapid interaction suggests a direct mechanism for pain relief through extracellular action on ion channels .

- Neuroprotective Effects : A cohort study highlighted this compound's ability to mitigate neuronal damage during conditions of elevated intracellular calcium levels. This property positions this compound as a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's .

- Cognitive Function Impact : Research demonstrated that this compound administration resulted in significant alterations in LTP within CA1 neurons, suggesting that it may enhance cognitive functions by modulating synaptic plasticity .

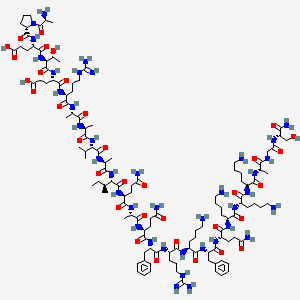

特性

IUPAC Name |

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C122H203N39O34/c1-12-63(4)95(159-102(177)69(10)143-117(192)94(62(2)3)158-101(176)68(9)139-99(174)66(7)141-104(179)77(38-27-55-136-121(132)133)150-111(186)82(44-49-92(168)169)155-119(194)96(70(11)163)160-113(188)83(45-50-93(170)171)153-116(191)87-40-29-57-161(87)120(195)64(5)127)118(193)154-79(41-46-88(128)164)105(180)142-67(8)100(175)145-80(42-47-89(129)165)112(187)157-84(58-71-30-15-13-16-31-71)114(189)151-78(39-28-56-137-122(134)135)108(183)148-76(37-22-26-54-126)109(184)156-85(59-72-32-17-14-18-33-72)115(190)152-81(43-48-90(130)166)110(185)149-75(36-21-25-53-125)107(182)147-74(35-20-24-52-124)106(181)146-73(34-19-23-51-123)103(178)140-65(6)98(173)138-60-91(167)144-86(61-162)97(131)172/h13-18,30-33,62-70,73-87,94-96,162-163H,12,19-29,34-61,123-127H2,1-11H3,(H2,128,164)(H2,129,165)(H2,130,166)(H2,131,172)(H,138,173)(H,139,174)(H,140,178)(H,141,179)(H,142,180)(H,143,192)(H,144,167)(H,145,175)(H,146,181)(H,147,182)(H,148,183)(H,149,185)(H,150,186)(H,151,189)(H,152,190)(H,153,191)(H,154,193)(H,155,194)(H,156,184)(H,157,187)(H,158,176)(H,159,177)(H,160,188)(H,168,169)(H,170,171)(H4,132,133,136)(H4,134,135,137)/t63-,64-,65-,66-,67-,68-,69-,70+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,94-,95-,96-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNWNBOOELGGSY-QCJADNLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C122H203N39O34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2760.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does camstatin interact with its target and what are the downstream effects?

A: this compound exerts its effects by binding to calmodulin (CaM), a ubiquitous calcium-binding protein involved in numerous cellular processes [, , ]. By binding to CaM, this compound acts as an antagonist, inhibiting CaM's interaction with and activation of downstream targets. One such target is the plasma membrane Ca2+ ATPase (PMCA), a critical regulator of intracellular calcium levels []. By inhibiting PMCA, this compound effectively increases calcium extrusion from neurons []. This modulation of calcium dynamics has been shown to limit long-term potentiation (LTP) in hippocampal neurons, suggesting a potential role for this compound in regulating synaptic plasticity [].

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A: While the exact structural characterization of this compound is not extensively detailed in the provided research, studies have explored the impact of modifications on its activity. Research suggests that the minimal active domain of PEP-19, from which this compound is derived, is crucial for its CaM antagonism []. Analogs with modifications to this domain have demonstrated altered binding affinities for CaM and varying potencies as neuronal nitric oxide synthase (nNOS) inhibitors, highlighting the importance of this region for this compound's biological activity [].

Q3: What evidence exists for this compound's in vitro and in vivo efficacy?

A: In vitro studies have shown that this compound effectively inhibits CaM-dependent enzyme activity, specifically targeting nNOS []. This inhibition was positively correlated with the binding affinity of this compound analogs for CaM []. In vivo studies focusing on the hippocampus have demonstrated that this compound can effectively block LTP in CA1 neurons, mimicking the naturally limited plasticity observed in CA2 neurons where PEP-19 is abundantly expressed []. This effect was linked to enhanced calcium extrusion, further supporting the proposed mechanism of action []. Furthermore, introducing this compound into CA1 neurons did not significantly impact baseline synaptic responses, suggesting a specific influence on plasticity mechanisms rather than general neuronal function [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。